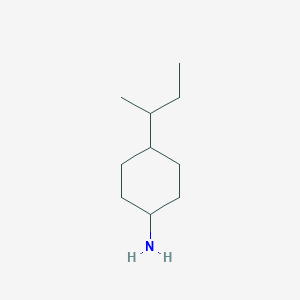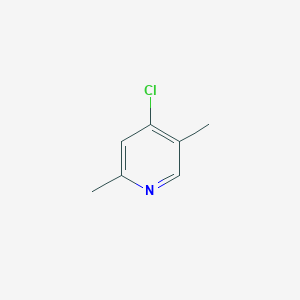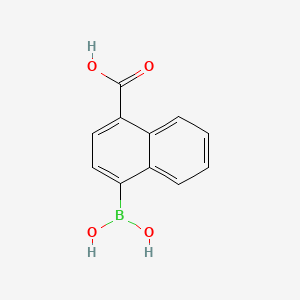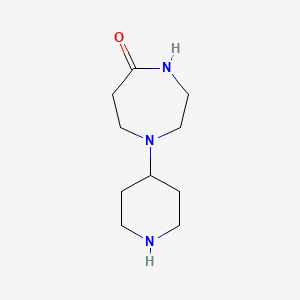
Sodium 4-(2-Bromoethyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(2-Bromoethyl)benzenesulfonate is an organic compound with the molecular formula C8H8BrO3S.Na. It is a white to almost white powder or crystalline solid that is soluble in water . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-(2-Bromoethyl)benzenesulfonate can be synthesized through the bromination of 4-ethylbenzenesulfonic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(2-Bromoethyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding sulfonic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form ethylbenzenesulfonate derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or amines.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 4-(2-hydroxyethyl)benzenesulfonate, 4-(2-aminoethyl)benzenesulfonate, etc.
Oxidation Reactions: Products include 4-(2-bromoethyl)benzenesulfonic acid, 4-formylbenzenesulfonate.
Reduction Reactions: Products include 4-ethylbenzenesulfonate.
Scientific Research Applications
Sodium 4-(2-Bromoethyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Sodium 4-(2-Bromoethyl)benzenesulfonate involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also undergo oxidation and reduction reactions, which further contribute to its versatility in chemical synthesis .
Comparison with Similar Compounds
- Sodium 4-(2-Chloroethyl)benzenesulfonate
- Sodium 4-(2-Iodoethyl)benzenesulfonate
- Sodium 4-(2-Fluoroethyl)benzenesulfonate
Comparison: Sodium 4-(2-Bromoethyl)benzenesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. This makes this compound particularly useful in applications where high reactivity is desired .
Properties
CAS No. |
65036-65-9 |
|---|---|
Molecular Formula |
C8H9BrNaO3S |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
sodium;4-(2-bromoethyl)benzenesulfonate |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12); |
InChI Key |
SXPQNNKJEQZZFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na] |
| 65036-65-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


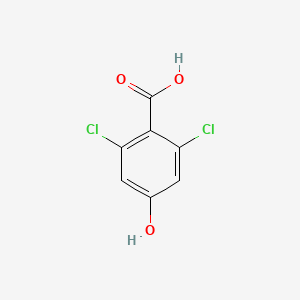
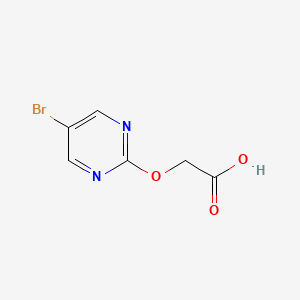
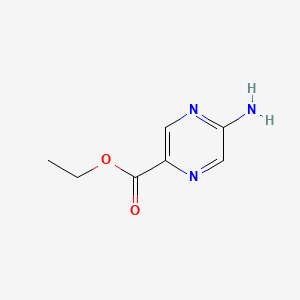
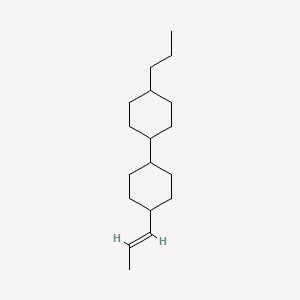

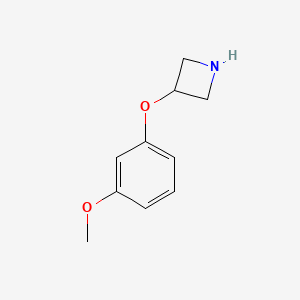
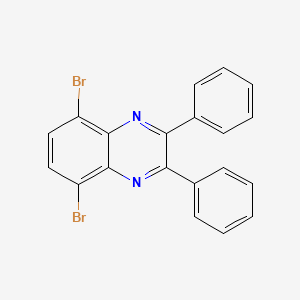
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
